

Spectroscopic Profile of Perillene: A Technical Guide

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Compound of Interest

Compound Name: *Perillene*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Perillene** (3-(4-methylpent-3-en-1-yl)furan), a naturally occurring monoterpene found in various essential oils. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols relevant to the analysis of such compounds.

Introduction

Perillene, with the molecular formula $C_{10}H_{14}O$, is a furan-containing monoterpene.^[1] Its characterization and quantification are crucial for quality control in the essential oil industry and for research into its potential biological activities. Spectroscopic techniques are fundamental tools for the structural elucidation and identification of **Perillene**.

Spectroscopic Data

The following sections present the available spectroscopic data for **Perillene** in a structured format to facilitate analysis and comparison.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like **Perillene** in essential oils. The mass spectrum of **Perillene** is characterized by a molecular ion peak and several fragment ions.

Table 1: Mass Spectrometry Data for **Perillene**

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₄ O	[1]
Molecular Weight	150.22 g/mol	
Major m/z Peaks	150, 81, 69	

Note: A complete, detailed fragmentation pattern from a single experimental source is not readily available in the public domain. The major peaks are indicative of the molecular ion (m/z 150) and common fragmentation patterns for terpenoid structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While complete, experimentally verified, and assigned ¹H and ¹³C NMR data for **Perillene** is not consistently reported across publicly accessible databases, the expected chemical shifts can be inferred from the structure.

Table 2: Predicted ¹H NMR Chemical Shifts for **Perillene**

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2 (furan)	~7.3	s	-
H-5 (furan)	~7.2	s	-
H-4 (furan)	~6.2	s	-
H-3' (vinyl)	~5.1	t	~7.0
H-1'	~2.4	t	~7.5
H-2'	~2.2	q	~7.5
CH ₃ (on C-4')	~1.7	s	-
CH ₃ (on C-4')	~1.6	s	-

Disclaimer: The ^1H NMR data presented are predicted values based on the chemical structure of **Perillene** and typical chemical shifts for similar functional groups. Experimental values may vary.

Table 3: Predicted ^{13}C NMR Chemical Shifts for **Perillene**

Carbon Assignment	Predicted Chemical Shift (ppm)
C-2 (furan)	~142
C-5 (furan)	~138
C-4'	~131
C-3 (furan)	~125
C-3'	~124
C-4 (furan)	~111
C-2'	~28
C-1'	~26
CH ₃ (on C-4')	~25
CH ₃ (on C-4'')	~17

Disclaimer: The ^{13}C NMR data presented are predicted values. While PubChem indicates the availability of a ^{13}C NMR spectrum for **Perillene**, the detailed, assigned data is not publicly available.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. A detailed experimental IR spectrum for **Perillene** with peak assignments is not readily available. However, the expected characteristic absorption bands can be predicted based on its structure.

Table 4: Predicted Infrared (IR) Absorption Bands for **Perillene**

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C-H stretch (furan)	3150 - 3100	Medium
C-H stretch (alkenyl)	3050 - 3010	Medium
C-H stretch (alkyl)	2970 - 2850	Strong
C=C stretch (furan ring)	~1600, ~1500	Medium
C=C stretch (alkenyl)	1670 - 1640	Medium
C-O-C stretch (furan ring)	1250 - 1000	Strong

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and the nature of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Essential oils containing **Perillene** are typically diluted in a suitable solvent (e.g., hexane or dichloromethane) prior to injection.
- **GC Separation:** The diluted sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final temperature (e.g., 240°C) to separate the components of the mixture based on their boiling points and polarity.
- **Mass Spectrometry:** As components elute from the GC column, they enter the mass spectrometer. Electron Impact (EI) ionization is commonly used, with a standard energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
- **Data Analysis:** The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

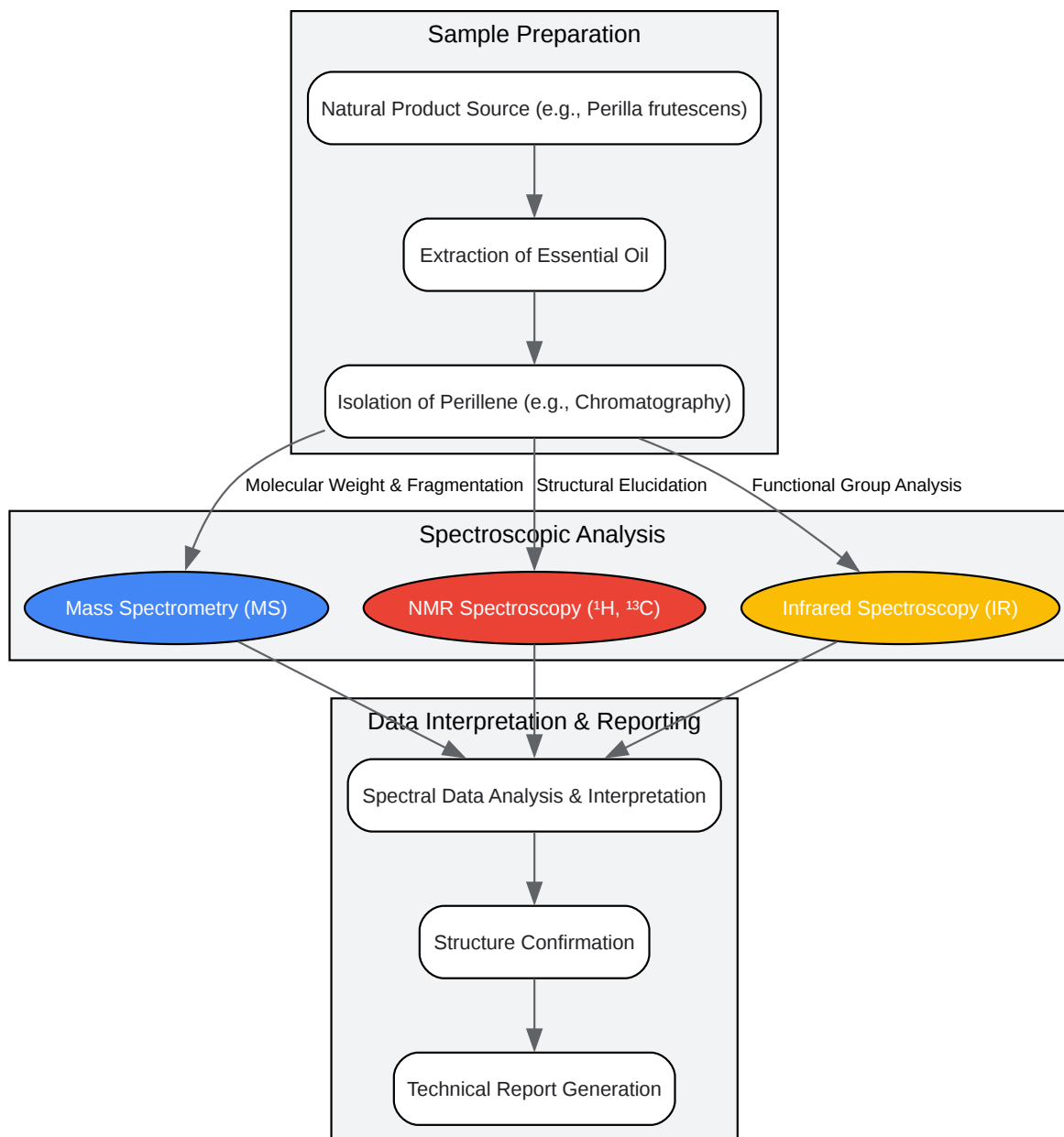
- **Sample Preparation:** A purified sample of **Perillene** (typically 5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **Data Acquisition:** The NMR tube is placed in the NMR spectrometer. For ^1H NMR, standard pulse sequences are used to acquire the spectrum. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
- **Spectral Analysis:** Chemical shifts, coupling constants, and integration values are analyzed to elucidate the structure of the molecule.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples like **Perillene**, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl_4) and placed in a sample cell.
- **Data Acquisition:** The sample is placed in the beam of an IR spectrometer. The instrument measures the absorption of infrared radiation at different wavenumbers.
- **Data Analysis:** The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **Perillene**.



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Caption: Workflow for the isolation and spectroscopic characterization of **Perillene**.

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References

- 1. Perillene - Wikipedia [en.wikipedia.org]
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